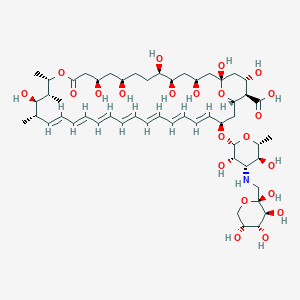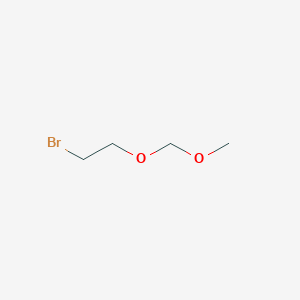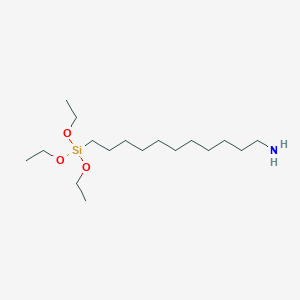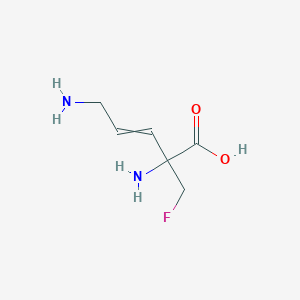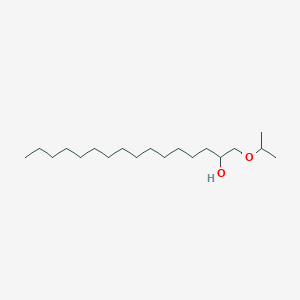
Isopropyl hydroxypalmityl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl hydroxypalmityl ether (IHPE) is a synthetic lipid that has been gaining attention for its potential use in various scientific research applications. It is a derivative of palmityl alcohol and isopropyl alcohol, and it has been found to exhibit unique biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of Isopropyl hydroxypalmityl ether is not fully understood, but it is believed to involve the interaction of the molecule with cell membranes. Isopropyl hydroxypalmityl ether has a unique structure that allows it to penetrate the lipid bilayer of cell membranes, which could explain its ability to enhance drug solubility and bioavailability. Additionally, Isopropyl hydroxypalmityl ether has been shown to modulate the activity of various enzymes and signaling pathways, which could contribute to its anti-inflammatory and antioxidant effects.
Biochemical And Physiological Effects
Isopropyl hydroxypalmityl ether has been found to have a number of unique biochemical and physiological effects. In addition to its drug delivery potential and anti-inflammatory and antioxidant properties, Isopropyl hydroxypalmityl ether has been shown to improve skin hydration and elasticity. It has also been found to stimulate the production of collagen, which could make it useful in the treatment of skin aging and other dermatological conditions.
Advantages And Limitations For Lab Experiments
Isopropyl hydroxypalmityl ether has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. Additionally, Isopropyl hydroxypalmityl ether has been shown to be non-toxic and non-irritating, which makes it a safe choice for use in cell culture and animal studies. However, Isopropyl hydroxypalmityl ether does have some limitations. Its solubility in aqueous solutions is limited, which could make it difficult to work with in certain experiments. Additionally, Isopropyl hydroxypalmityl ether is a relatively new molecule, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on Isopropyl hydroxypalmityl ether. One area of interest is the development of Isopropyl hydroxypalmityl ether-based drug delivery systems. Researchers are exploring the use of Isopropyl hydroxypalmityl ether as a carrier for various drugs, including anticancer agents and anti-inflammatory drugs. Another area of interest is the use of Isopropyl hydroxypalmityl ether in the treatment of dermatological conditions. Researchers are investigating the potential of Isopropyl hydroxypalmityl ether for the treatment of skin aging, acne, and other skin disorders. Finally, there is interest in further exploring the mechanism of action of Isopropyl hydroxypalmityl ether and its interactions with cell membranes and signaling pathways.
Conclusion
In conclusion, Isopropyl hydroxypalmityl ether is a promising synthetic lipid that has potential applications in various scientific research fields. Its unique structure and properties make it a promising candidate for drug delivery systems and the treatment of various diseases. While more research is needed to fully understand its properties and potential applications, Isopropyl hydroxypalmityl ether is an exciting molecule that could have a significant impact on the field of biomedical research.
Synthesis Methods
The synthesis of Isopropyl hydroxypalmityl ether involves the condensation of palmityl alcohol with isopropyl alcohol in the presence of a catalyst. The reaction is typically carried out at high temperature and pressure, and the resulting product is purified through a series of chromatographic techniques. The yield of Isopropyl hydroxypalmityl ether can vary depending on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
Isopropyl hydroxypalmityl ether has been studied for its potential use in various scientific research applications. One of its most promising applications is in the field of drug delivery. Isopropyl hydroxypalmityl ether has been found to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for use in drug delivery systems. Additionally, Isopropyl hydroxypalmityl ether has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
properties
CAS RN |
119655-66-2 |
|---|---|
Product Name |
Isopropyl hydroxypalmityl ether |
Molecular Formula |
C19H40O2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-propan-2-yloxyhexadecan-2-ol |
InChI |
InChI=1S/C19H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19(20)17-21-18(2)3/h18-20H,4-17H2,1-3H3 |
InChI Key |
LOFSMJRUMHTXBJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(COC(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(COC(C)C)O |
synonyms |
IPHP ether isopropyl hydroxypalmityl ethe |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



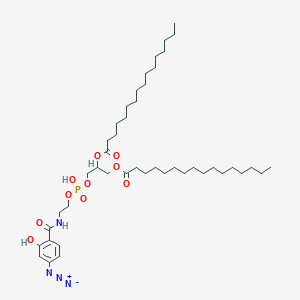
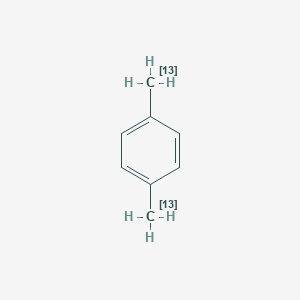
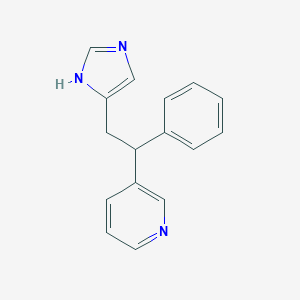
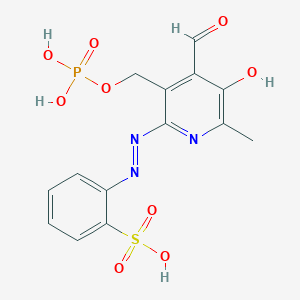
![3,7,11,18,22,26-Hexaazatricyclo[26.2.2.213,16]tetratriaconta-13,15,28,30,31,33-hexaene](/img/structure/B54492.png)

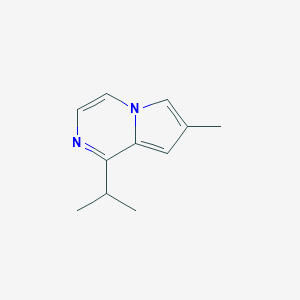
![ethyl 6-methyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-h]chromene-7-carboxylate](/img/structure/B54499.png)
